Cetyl myristoleate

Catalog No.
S625124
CAS No.
64660-84-0
M.F
C30H58O2
M. Wt
450.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetyl myristoleate

CAS Number

64660-84-0

Product Name

Cetyl myristoleate

IUPAC Name

hexadecyl (Z)-tetradec-9-enoate

Molecular Formula

C30H58O2

Molecular Weight

450.8 g/mol

InChI

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-29-32-30(31)28-26-24-22-20-18-14-12-10-8-6-4-2/h10,12H,3-9,11,13-29H2,1-2H3/b12-10-

InChI Key

DYIOQMKBBPSAFY-BENRWUELSA-N

SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCC

Synonyms

cetyl myristoleate, cis-9-cetylmyristoleate

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCC

Animal Studies:

  • Initial research in the 1960s demonstrated CM's ability to protect mice and rats from developing arthritis induced by Freund's adjuvant ().
  • Follow-up studies observed modest anti-inflammatory effects in mice ().

Human Trials:

  • A 1997 double-blind, randomized controlled trial by Siemandi et al. showed promising results. The study found that patients with various arthritis types who received CM for 32 weeks experienced a significant reduction in the frequency of arthritic episodes compared to placebo or a mixture of natural compounds ().
  • Another study investigated the minimal effective dose of CM for knee pain. Researchers suggested that the anti-inflammatory properties might be linked to the breakdown product, myristoleic acid, which stabilizes cell membranes and inhibits the formation of inflammatory mediators ().

Cetyl myristoleate is a fatty acid ester, specifically the cetyl ester of myristoleic acid. It is categorized as a cetylated fatty acid, which means it is formed through the esterification of a fatty acid with cetyl alcohol. The compound has gained attention for its potential therapeutic properties, particularly in the management of inflammatory conditions such as arthritis and fibromyalgia. Its discovery dates back to the work of Dr. Harry Diehl in the 1990s, who identified its immunomodulatory effects in animal studies, leading to further exploration of its benefits in humans .

Cetyl myristoleate is synthesized through an esterification reaction between myristoleic acid and cetyl alcohol, typically catalyzed by p-toluenesulfonic acid monohydrate. The general reaction can be represented as follows:

Myristoleic Acid+Cetyl AlcoholCatalystCetyl Myristoleate+Water\text{Myristoleic Acid}+\text{Cetyl Alcohol}\xrightarrow{\text{Catalyst}}\text{Cetyl Myristoleate}+\text{Water}

This reaction involves the formation of an ester bond while releasing water as a byproduct. The purity and yield of cetyl myristoleate can be influenced by various factors, including temperature and the removal of water during the reaction process .

Cetyl myristoleate exhibits several biological activities that are primarily linked to its anti-inflammatory properties. Research indicates that it may help reduce inflammation by inhibiting the production of prostaglandins and leukotrienes through interference with the lipoxygenase and cyclooxygenase pathways involved in arachidonic acid metabolism . In animal models, high doses have shown effectiveness in blocking inflammation and preventing adjuvant-induced arthritis, while modest effects have been noted in mice studies .

In clinical settings, cetyl myristoleate has been evaluated for its efficacy in treating osteoarthritis and fibromyalgia. A notable study demonstrated that it significantly reduced the frequency of arthritic episodes compared to control groups over a 32-week period .

The synthesis of cetyl myristoleate can be performed using various methods, including:

  • Conventional Esterification: This method involves heating myristoleic acid with cetyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid. This process typically requires careful control of temperature and reaction time to optimize yield.
  • Biocatalytic Processes: Recent advancements have explored biocatalytic methods that utilize enzymes to facilitate the esterification process under milder conditions, potentially improving product purity and reducing environmental impact .
  • Solvent-Free Methods: Innovations in synthesis have led to solvent-free processes that enhance efficiency and reduce waste, focusing on optimizing reaction conditions such as temperature and pressure .

Cetyl myristoleate is primarily used as a dietary supplement aimed at alleviating symptoms associated with osteoarthritis and other inflammatory conditions. Its applications include:

  • Dietary Supplements: Often marketed for joint health, it is available in capsule form or as topical creams.
  • Veterinary Medicine: Used to treat osteoarthritis in dogs, helping improve mobility and reduce pain .
  • Research: Investigated for its potential immunomodulatory effects and role in managing chronic inflammatory diseases.

Despite its uses, the scientific community urges caution due to limited high-quality evidence supporting its efficacy for various conditions .

Cetyl myristoleate belongs to a broader class of cetylated fatty acids. Here are some similar compounds along with their unique characteristics:

Compound NameStructure/CompositionUnique Features
Cetyl palmitateEster of palmitic acid and cetyl alcoholCommonly used as an emollient in cosmetics
Cetyl oleateEster of oleic acid and cetyl alcoholKnown for its moisturizing properties
Cetyl stearateEster of stearic acid and cetyl alcoholOften used as a thickening agent in formulations
Myristic acidSaturated fatty acidFound in coconut oil; serves different biological roles
Myristoleic acidUnsaturated fatty acidPrecursor for cetyl myristoleate; has distinct anti-inflammatory properties

Cetyl myristoleate's uniqueness lies in its specific combination of fatty acids that confer distinct anti-inflammatory properties not found in all cetylated fatty acids. Its targeted application for joint health further differentiates it from similar compounds .

XLogP3

13.2

UNII

87P8K33Q5X

Other CAS

64660-84-0

Wikipedia

Cetyl myristoleate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Dates

Modify: 2024-04-14

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